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Introduction to LSD1 Inhibition in Acute Myeloid
Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the

role of epigenetic dysregulation in the pathogenesis of AML. One key epigenetic regulator is

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent

monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9),

leading to repression of gene transcription. In many AML subtypes, LSD1 is overexpressed and

plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and

promoting proliferation of leukemic stem cells.[1][2][3]

Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy

for AML.[4] These inhibitors can induce differentiation of leukemic blasts, reduce the population

of leukemic stem cells, and have shown anti-leukemic activity in preclinical and clinical studies.

[5] While the specific agent "Relzomostat" did not yield extensive public data in the context of

AML research, it is understood to belong to the class of LSD1 inhibitors. This document will

focus on the broader class of LSD1 inhibitors, using data from publicly available research on

representative molecules such as iadademstat (ORY-1001) and bomedemstat (IMG-7289) to

illustrate their application in AML research.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

LSD1 inhibitors in AML.

Table 1: Preclinical Activity of LSD1 Inhibitors in AML Cell Lines

Compound Cell Line Assay Metric Value Reference

Novel LSD1

Inhibitor [I]
MV4-11 Proliferation IC50 0.005 µM [6]

Novel LSD1

Inhibitor [I]
Kasumi-1 Proliferation IC50 0.004 µM [6]

Novel LSD1

Inhibitor [I]
MV4-11

Differentiation

(CD86

Expression)

EC50 0.034 µM [6]

Table 2: In Vivo Efficacy of a Novel LSD1 Inhibitor in an AML Xenograft Model

Compound Model Dose
Tumor Growth
Inhibition

Reference

Novel LSD1

Inhibitor [I]

MV4-11

Xenograft
10 mg/kg 42.11% [6]

Novel LSD1

Inhibitor [I]

MV4-11

Xenograft
20 mg/kg 63.25% [6]

Table 3: Clinical Trial Data for Iadademstat in Relapsed/Refractory AML
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Parameter Value Reference

Phase I [5]

Number of Patients 41 [5]

Complete Remission with

Incomplete Count Recovery

(CRi)

1 patient [5]

Table 4: Clinical Trial Data for Iadademstat in Combination with Azacitidine in Elderly AML

Patients (ALICE Phase 2a Study)

Parameter Value Reference

Number of Evaluable Patients 13 [5]

Mean Duration of Treatment 20 weeks [5]

Mean Time to Response 37 days [5]

Progression-Free Survival (in

remission)
250 days [5]

Longest Complete Remission

(CR)
> 550 days [5]

Signaling Pathway
The following diagram illustrates the proposed mechanism of action of LSD1 inhibitors in AML.

LSD1 is a component of several transcriptional repressor complexes, including the CoREST

complex. By demethylating H3K4me2, LSD1 represses the expression of genes required for

myeloid differentiation. LSD1 inhibitors block this activity, leading to increased H3K4

methylation, removal of the repressive complex from target gene promoters, and subsequent

expression of differentiation-associated genes.
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Mechanism of Action of LSD1 Inhibitors in AML
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Experimental Workflow for Evaluating LSD1 Inhibitors in AML

In Vitro Studies

In Vivo Studies

Clinical Trials

Cell Proliferation Assay
(IC50 Determination)

Flow Cytometry
(Differentiation Markers)

Apoptosis Assay
(e.g., Annexin V)

AML Xenograft Model
(Tumor Growth Inhibition)

Patient-Derived Xenograft (PDX)
Model (Translational Relevance)

Phase I
(Safety & Dosage)

Phase II
(Efficacy & Side Effects)

LSD1 Inhibitor
(e.g., Relzomostat)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b610442?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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